molecular formula C12H17ClN2O B2777697 2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide CAS No. 1355562-03-6

2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide

Cat. No.: B2777697
CAS No.: 1355562-03-6
M. Wt: 240.73
InChI Key: USNTWUPBIGEHHI-UHFFFAOYSA-N
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Description

2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide is a synthetic organic compound with a unique structure that includes a cyclohexene ring, a chloro group, a cyanomethyl group, and a propyl group. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide typically involves the reaction of cyclohex-1-ene-1-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-(cyanomethyl)-N-propylamine in the presence of a base such as triethylamine to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Condensation Reagents: Aldehydes, ketones, and acids

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Scientific Research Applications

2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-(cyanomethyl)-N-propylcyclohex-1-ene-1-carboxamide include other N-cyanomethyl derivatives and cyclohexene carboxamides. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-N-(cyanomethyl)-N-propylcyclohexene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-2-8-15(9-7-14)12(16)10-5-3-4-6-11(10)13/h2-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNTWUPBIGEHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(CCCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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